N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide
Description
N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide is a nitro-substituted acetamide derivative characterized by a dinitrophenoxyethyl side chain attached to the acetamide core. This compound’s structure includes two nitro groups at the 2,6-positions of the phenoxy ring, which confer strong electron-withdrawing properties.
Properties
CAS No. |
70320-89-7 |
|---|---|
Molecular Formula |
C10H11N3O6 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
N-[2-(2,6-dinitrophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C10H11N3O6/c1-7(14)11-5-6-19-10-8(12(15)16)3-2-4-9(10)13(17)18/h2-4H,5-6H2,1H3,(H,11,14) |
InChI Key |
XKEOEUSTNRXCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide typically involves the reaction of 2,6-dinitrophenol with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro groups and their reactivity. The compound may exert its effects through interactions with enzymes or receptors, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Analysis
The table below highlights key structural differences and functional group impacts among N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide and related compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro groups in this compound significantly reduce electron density at the aromatic ring compared to methoxy or ethyl groups in analogs like N-(2,6-diethylphenyl)-2-methoxyacetamide. This may enhance reactivity in electrophilic substitution or nitro reduction pathways .
- Bioactivity: Chloro-substituted acetamides (e.g., alachlor, pretilachlor) are widely used as herbicides due to their inhibition of fatty acid elongation in plants.
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
- Solubility : Nitro groups increase hydrophobicity compared to methoxy or chloro substituents, likely reducing aqueous solubility.
- Stability : Dinitro compounds are often thermally unstable, requiring careful handling, whereas methoxy- or chloro-substituted acetamides exhibit greater stability under standard conditions .
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